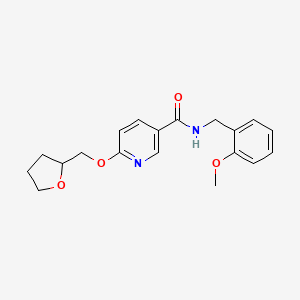

N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Description

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-23-17-7-3-2-5-14(17)11-21-19(22)15-8-9-18(20-12-15)25-13-16-6-4-10-24-16/h2-3,5,7-9,12,16H,4,6,10-11,13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOOHWMDYXMFEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CN=C(C=C2)OCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.

Introduction of the 2-Methoxybenzyl Group: This step involves the alkylation of the nicotinamide core with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Attachment of the Tetrahydrofuran-2-ylmethoxy Group: The final step is the etherification of the nicotinamide derivative with tetrahydrofuran-2-ylmethanol using a suitable dehydrating agent like thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by mimicking their natural substrates or binding to their active sites, thereby blocking their function.

Comparison with Similar Compounds

Key Observations:

Nicotinamide vs. Acetamide Core : The target compound’s nicotinamide core may confer metabolic or cofactor-related interactions (e.g., NAD+/NADH pathways), whereas acetamide derivatives (e.g., ) are often designed for enzyme inhibition due to their structural mimicry of natural substrates .

The THF-methoxy group at C6 introduces a polar, oxygen-rich moiety, contrasting with the benzothiazole-amino group in . This difference likely influences solubility and microbial target specificity .

Antimicrobial Activity (vs. ):

Compounds in (e.g., 6a–j) demonstrated activity against Gram-positive bacteria (e.g., S. aureus, MIC 8–32 µg/mL) and fungi (C. albicans, MIC 16–64 µg/mL). However, the absence of a benzothiazole-amino group (critical for DNA gyrase inhibition in ) suggests a divergent mechanism .

Metabolic and Enzyme Interactions (vs. ):

The patent compounds in feature trifluoromethylbenzothiazole groups, which are known to enhance metabolic stability and binding affinity for kinase or protease targets. In contrast, the target compound’s nicotinamide core may interact with NAD(P)-dependent enzymes, implying applications in metabolic disorders or oxidative stress modulation .

Physicochemical Properties

The target compound’s tetrahydrofuran moiety likely improves aqueous solubility compared to benzothiazole- or trifluoromethyl-containing analogs, aligning with drug-likeness criteria for oral bioavailability .

Biological Activity

N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic compound that belongs to the class of nicotinamide derivatives. Its structure includes a nicotinamide moiety connected to a 2-methoxybenzyl group and a tetrahydrofuran-2-ylmethoxy group. This complexity may enhance its biological activity, particularly in the modulation of nicotinamide N-methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide, potentially leading to therapeutic applications in cancer and metabolic disorders .

Structural Characteristics

The compound's unique structural features include:

- Nicotinamide Core : Essential for various biological functions, including NAD+ synthesis.

- Methoxy and Tetrahydrofuran Groups : These substituents may enhance selectivity and potency compared to simpler analogs.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Nicotinamide core with methoxy and tetrahydrofuran groups | Potential NNMT inhibition |

| Nicotinamide | Simple amide structure without additional substituents | Essential for NAD+ synthesis |

| N-(4-hydroxybenzyl)nicotinamide | Hydroxy group instead of methoxy | Similar metabolic effects |

| N-(3-pyridyl)nicotinamide | Pyridine substitution on the amine | Neuroprotective properties |

The biological activity of this compound is primarily attributed to its interaction with NNMT. Inhibition of this enzyme can lead to alterations in nicotinamide metabolism, which is significant in various diseases, including cancer. The compound's methoxy and tetrahydrofuran substituents are believed to play a crucial role in modulating its activity .

Therapeutic Potential

-

Cancer Treatment :

- Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For example, related nicotinamide derivatives have been investigated for their effects on breast cancer cell lines, demonstrating selective cytotoxicity towards cancerous cells over normal cells .

- The ability to inhibit NNMT may also contribute to anti-cancer effects by altering metabolic pathways that support tumor growth.

-

Metabolic Disorders :

- The modulation of nicotinamide metabolism could have implications for treating metabolic disorders, where NNMT plays a role in regulating energy homeostasis .

Case Studies

Recent studies have highlighted the potential of similar compounds in preclinical models:

- A study on a related nicotinamide derivative demonstrated significant inhibition of cell proliferation in MDA-MB-231 triple-negative breast cancer cells, with an IC50 value indicating potent activity .

- Another investigation revealed favorable safety profiles for compounds within this class during subacute toxicity assessments in mice, suggesting that structural modifications could maintain efficacy while minimizing toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.